9,21-Didehydroryanodine

Descripción

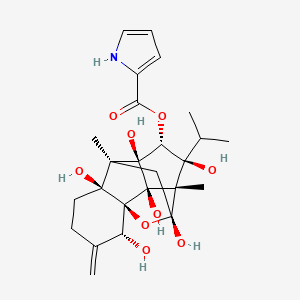

9,21-Didehydroryanodine (CAS 94513-55-0) is a naturally occurring alkaloid derivative of ryanodine, isolated from Ryania speciosa (Flacourtiaceae) . Structurally, it is characterized by the removal of hydrogen atoms at positions 9 and 21, forming a double bond (dehydration) within its complex polycyclic framework . This modification distinguishes it from ryanodine, the parent compound, which lacks this dehydrogenation .

This compound interacts with ryanodine receptors (RyRs), a class of Ca²⁺ release channels in the sarcoplasmic reticulum of muscle and neuronal cells. Like ryanodine, it modulates Ca²⁺ flux, but its effects are concentration-dependent: at low concentrations (<10 µM), it stabilizes open channel states, while higher concentrations (>10 µM) inhibit Ca²⁺ release . This dual activity makes it a critical tool for studying RyR-mediated Ca²⁺ signaling in physiological and pathological contexts .

Propiedades

Fórmula molecular |

C25H33NO9 |

|---|---|

Peso molecular |

491.5 g/mol |

Nombre IUPAC |

[(1S,2R,6S,7S,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-7,10-dimethyl-3-methylidene-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C25H33NO9/c1-12(2)22(31)17(34-16(28)14-7-6-10-26-14)23(32)18(4)11-21(30)19(22,5)25(23,33)24(35-21)15(27)13(3)8-9-20(18,24)29/h6-7,10,12,15,17,26-27,29-33H,3,8-9,11H2,1-2,4-5H3/t15-,17-,18+,19+,20+,21-,22-,23-,24+,25-/m1/s1 |

Clave InChI |

BPFNBBLVUYSFRK-ZRDWAMEOSA-N |

SMILES isomérico |

CC(C)[C@]1([C@H]([C@]2([C@]3(C[C@@]4([C@@]1([C@@]2([C@]5([C@@]3(CCC(=C)[C@H]5O)O)O4)O)C)O)C)O)OC(=O)C6=CC=CN6)O |

SMILES canónico |

CC(C)C1(C(C2(C3(CC4(C1(C2(C5(C3(CCC(=C)C5O)O)O4)O)C)O)C)O)OC(=O)C6=CC=CN6)O |

Sinónimos |

9,21-didehydroryanodine DH-ryanodine |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9,21-Didehydroryanodine typically involves multiple steps, starting from simpler organic precursors. The key steps include cyclization reactions to form the pentacyclic core, followed by functional group modifications to introduce the hydroxyl, methyl, and pyrrole carboxylate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to ensure consistent quality and scalability, with considerations for cost-effectiveness and environmental impact. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

9,21-Didehydroryanodine undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to modify the double bonds and carbonyl groups.

Substitution: Functional groups can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction can lead to saturated derivatives

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 9,21-Didehydroryanodine is studied for its unique structure and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties

Industry

In industry, the compound’s unique properties make it a candidate for various applications, such as in the development of new materials, catalysts, and chemical intermediates.

Mecanismo De Acción

The mechanism by which 9,21-Didehydroryanodine exerts its effects depends on its interaction with molecular targets and pathways. The hydroxyl and carboxylate groups may form hydrogen bonds and electrostatic interactions with proteins, enzymes, or receptors, modulating their activity. The compound’s unique structure may also enable it to fit into specific binding sites, influencing biological processes.

Comparación Con Compuestos Similares

Structural Analogues and Derivatives

Ryanoids are a family of compounds derived from ryanodine, with structural modifications influencing their receptor affinity and biological activity. Below is a comparative analysis of key analogues:

Functional Differences

- Receptor Affinity: Esterification of the C10 hydroxyl group in this compound enhances RyR affinity by 6–8×, as seen in derivatives with basic termini . Conversely, hydroxylation at isopropyl methyl groups or epoxidation at C9-C21 reduces affinity by 3–14× .

- Toxicity Profiles: this compound exhibits moderate mammalian toxicity, whereas ryanodol and didehydroryanodol are non-toxic in mammals but potent insecticides, suggesting divergent receptor interactions in insects vs. mammals .

- It also reversibly diminishes K⁺ channel conductance, unlike ryanodine’s irreversible effects .

Structure-Activity Relationships (SAR)

Key structural determinants of ryanoid activity include:

- C10 Hydroxyl : Critical for receptor binding. Acetylation or oxidation reduces potency, while esterification with bulky groups enhances affinity .

- C9-C21 Dehydrogenation : Introduces rigidity, slightly reducing receptor binding but retaining modulatory activity .

- Pyrrole Ring Modifications: Reduction (e.g., ryanodol) abolishes mammalian receptor interaction but retains insecticidal properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.